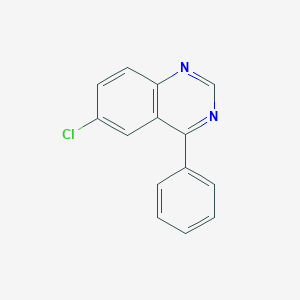

6-Chloro-4-phenylquinazoline

Overview

Description

6-Chloro-4-phenylquinazoline is a quinazoline derivative . It has a molecular formula of C14H9ClN2 and a molecular weight of 240.688 Da .

Synthesis Analysis

The synthesis of quinazoline derivatives like 6-Chloro-4-phenylquinazoline often involves various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific example of a synthesis method involves the reaction of 2-amino-5-chlorobenzophenone, ammonium acetate, and aromatic aldehydes in ethanol .

Molecular Structure Analysis

The molecular structure of 6-Chloro-4-phenylquinazoline consists of a quinazoline core with a chlorine atom at the 6th position and a phenyl group at the 4th position .

Chemical Reactions Analysis

Quinazoline derivatives, including 6-Chloro-4-phenylquinazoline, have been involved in various chemical reactions. For instance, transition-metal-catalyzed reactions have been used for the construction of quinazoline scaffolds . Another example is the reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide .

Physical And Chemical Properties Analysis

6-Chloro-4-phenylquinazoline has a molecular weight of 240.688 Da . Other physical and chemical properties specific to 6-Chloro-4-phenylquinazoline were not found in the retrieved information.

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

6-Chloro-4-phenylquinazoline: has been studied for its potential as an analgesic and anti-inflammatory agent. Research indicates that derivatives of quinazoline, such as 6-chloro-2-phenylquinazoline, have shown significant inhibition in acetic acid-induced peritonitis, suggesting their effectiveness in reducing inflammation and pain .

Antihypertensive Activity

Quinazoline derivatives are known to possess antihypertensive properties. The structural features of 6-Chloro-4-phenylquinazoline may be explored to develop new antihypertensive drugs, leveraging the structure-activity relationship studies that have been conducted on similar compounds .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives make them candidates for developing new antibiotics. Substituted quinazolinones, which share a core structure with 6-Chloro-4-phenylquinazoline , have been tested against various bacterial strains, showing promising results, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

Quinazoline compounds have been investigated for their anticancer activities. The presence of a chloro group, as in 6-Chloro-4-phenylquinazoline , can be significant in the synthesis of compounds with potential antiproliferative effects against cancer cell lines .

Anticonvulsant Effects

Research into quinazoline derivatives has also extended into the field of neurology, where compounds like 6-Chloro-4-phenylquinazoline are studied for their anticonvulsant effects. This application is particularly relevant in the treatment of conditions like epilepsy .

Antiviral and Antitubercular Activities

The broad spectrum of biological activities of quinazolines includes antiviral and antitubercular effects6-Chloro-4-phenylquinazoline could be a key scaffold in the design of new drugs to treat viral infections and tuberculosis, given the urgent need for novel therapeutics in these areas .

Future Directions

Mechanism of Action

Target of Action

6-Chloro-4-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities Quinazoline derivatives have been associated with various biological activities such as analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

Mode of Action

It has been observed that a 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose . This suggests that 6-Chloro-4-phenylquinazoline may interact with its targets to inhibit certain biological processes, potentially contributing to its analgesic and anti-inflammatory effects.

Biochemical Pathways

For instance, some quinazoline derivatives have been found to inhibit the Ras-Rac/Cdc42-PAK pathway, which plays pivotal roles in many fundamental cellular processes, including cytoskeletal reorganization, focal adhesion, cell motility, morphological changes, and cell-cycle progression .

Result of Action

Given the observed inhibition in acetic acid peritonitis , it can be inferred that the compound may have anti-inflammatory effects at the cellular level.

Action Environment

One study has reported a solvent-free synthesis of quinazoline derivatives using wet zinc ferrite as a catalyst under open air atmosphere , suggesting that the synthesis and stability of such compounds can be influenced by environmental conditions.

properties

IUPAC Name |

6-chloro-4-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-11-6-7-13-12(8-11)14(17-9-16-13)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVBMNDBLYNSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-phenylquinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main research focus regarding 2-substituted 6-chloro-4-phenylquinazoline derivatives?

A: The primary research focus centers on synthesizing and investigating the central nervous system (CNS) depressant activity of 2-substituted 6-chloro-4-phenylquinazoline derivatives. [] Researchers are particularly interested in exploring different synthetic pathways to produce these compounds efficiently. [, ] This suggests a potential for developing novel therapeutics targeting the CNS.

Q2: Can you provide an example of a specific structure-activity relationship observed in these studies?

A: While the provided abstracts lack detailed structure-activity relationship (SAR) data, one study mentions the synthesis and evaluation of various 2-aryl-6-chloro-4-phenylquinazolines for their CNS depressant activity. [] This implies that modifications at the 2-position of the quinazoline ring, specifically introducing different aryl groups, influence the compound's interaction with its biological target and its overall pharmacological effect.

Q3: Are there any insights into the potential environmental impact of 6-chloro-4-phenylquinazoline derivatives?

A3: Unfortunately, the provided research abstracts do not offer any information regarding the environmental impact or degradation of 6-chloro-4-phenylquinazoline derivatives. Further research is needed to assess potential ecotoxicological effects and develop strategies for responsible waste management related to these compounds.

Q4: Beyond CNS depressant activity, are there other potential applications being explored for these compounds?

A: One study investigates the photochemical properties of 7-chloro-1,4-benzodiazepines in correlation with their phototoxicity. [] While not directly focused on 6-chloro-4-phenylquinazolines, this research highlights the importance of understanding the photochemical behavior of similar halogenated heterocyclic compounds, which could be relevant for exploring potential applications beyond CNS-related activities. For instance, understanding photochemical properties could be relevant for developing photodynamic therapies or exploring the compounds' behavior in different environmental conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

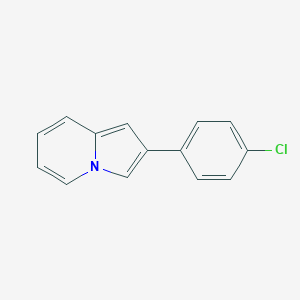

![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)